Valbenazine

Overview

Description

Valbenazine, sold under the brand name Ingrezza, is a medication primarily used to treat tardive dyskinesia, a neurological disorder characterized by involuntary movements. It is a vesicular monoamine transporter 2 (VMAT2) inhibitor, which helps regulate the release of neurotransmitters such as dopamine .

Mechanism of Action

Target of Action

Valbenazine primarily targets the Vesicular Monoamine Transporter 2 (VMAT2) . VMAT2 is an integral presynaptic protein that regulates the packaging and subsequent release of dopamine and other monoamines from neuronal vesicles into the synaptic cleft .

Mode of Action

Although the exact mechanism of action of this compound is still unknown, it is thought to be mediated through the reversible inhibition of VMAT2 . This transporter regulates monoamine uptake from the cytoplasm to the synaptic vesicle for storage and release .

Biochemical Pathways

By inhibiting VMAT2, this compound reduces the release of dopamine into the synaptic cleft . This action is believed to alleviate symptoms of tardive dyskinesia, a condition often associated with the use of dopamine receptor-blocking agents .

Pharmacokinetics

This compound is a prodrug which is extensively hydrolyzed to form the active metabolite, [+]-α-dihydrotetrabenazine (DTBZ) . The plasma protein binding of this compound is over 99%, and that of DTBZ is about 64% . The biological half-life of both this compound and DTBZ is between 15 and 22 hours . This compound is primarily excreted in urine (60%) and feces (30%) .

Result of Action

The inhibition of VMAT2 by this compound leads to a decrease in the release of dopamine, which can help manage the symptoms of tardive dyskinesia and chorea associated with Huntington’s disease . This has been demonstrated in multiple clinical trials, including the KINECT-HD Phase 3 study .

Action Environment

Environmental factors such as the presence of strong CYP3A4 or CYP2D6 inhibitors can influence the action of this compound . These inhibitors can increase the exposure of this compound and its active metabolite, potentially affecting the drug’s efficacy and tolerability . Therefore, a baseline electrocardiogram may be warranted in patients with these risk factors .

Biochemical Analysis

Biochemical Properties

Valbenazine selectively inhibits VMAT2, an integral presynaptic protein that regulates the packaging and subsequent release of dopamine and other monoamines from neuronal vesicles into the synapse . It is converted to two significant circulating metabolites in vivo, namely, (1)-a-dihydrotetrabenazine (R,R,R-HTBZ) and a mono-oxy metabolite, NBI-136110 .

Cellular Effects

This compound’s inhibition of VMAT2 affects various types of cells and cellular processes. By regulating the packaging and release of dopamine, it influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

This compound exerts its effects at the molecular level primarily through its inhibition of VMAT2. This includes binding interactions with VMAT2, leading to the inhibition of this enzyme and changes in gene expression .

Metabolic Pathways

This compound is involved in the metabolic pathways related to the regulation of dopamine and other monoamines. It interacts with VMAT2, an enzyme integral to these pathways .

Subcellular Localization

This compound’s primary site of action is the presynaptic neuron, where it interacts with VMAT2 to regulate the packaging and release of dopamine and other monoamines

Preparation Methods

Synthetic Routes and Reaction Conditions: Valbenazine is synthesized through a multi-step process that involves the esterification of [+]-α-dihydrotetrabenazine (DTBZ) with the amino acid L-valine. The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the esterification process .

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes rigorous quality control measures to meet pharmaceutical standards .

Chemical Reactions Analysis

Types of Reactions: Valbenazine undergoes several types of chemical reactions, including hydrolysis and oxidative metabolism.

Common Reagents and Conditions:

Hydrolysis: This reaction involves the cleavage of the ester bond in this compound, resulting in the formation of its active metabolite, [+]-α-dihydrotetrabenazine (DTBZ).

Oxidative Metabolism: this compound is metabolized by cytochrome P450 enzymes, primarily CYP3A4 and CYP2D6, leading to the formation of mono-oxidized this compound and other minor metabolites.

Major Products Formed: The major product formed from the hydrolysis of this compound is [+]-α-dihydrotetrabenazine (DTBZ), which is the active metabolite responsible for its therapeutic effects .

Scientific Research Applications

Valbenazine has several scientific research applications, including:

Comparison with Similar Compounds

Tetrabenazine: An earlier VMAT2 inhibitor used to treat chorea in Huntington’s disease.

Deutetrabenazine: A deuterated form of tetrabenazine with improved pharmacokinetic properties, including a longer half-life and reduced dosing frequency.

Uniqueness of Valbenazine: this compound is unique due to its selective inhibition of VMAT2, which results in fewer side effects and improved tolerability compared to other VMAT2 inhibitors. Its once-daily dosing regimen also offers greater convenience for patients .

Biological Activity

Valbenazine is a novel pharmacological agent primarily indicated for the treatment of tardive dyskinesia (TD), a movement disorder often resulting from long-term use of antipsychotic medications. Its mechanism of action involves the inhibition of the vesicular monoamine transporter 2 (VMAT2), which plays a critical role in the regulation of neurotransmitter release. This article provides a detailed overview of this compound's biological activity, including its pharmacokinetics, efficacy, safety profile, and relevant case studies.

This compound selectively inhibits VMAT2, leading to decreased storage of monoamines in synaptic vesicles and increased availability of these neurotransmitters in the cytoplasm. This inhibition is thought to alleviate the symptoms associated with TD by modulating dopaminergic signaling pathways affected by antipsychotic medications. The active metabolite, [+]-α-dihydrotetrabenazine ([+]-α-HTBZ), also exhibits high affinity for VMAT2, further contributing to its therapeutic effects .

Pharmacokinetics

The pharmacokinetic profile of this compound reveals important characteristics that influence its clinical use:

- Absorption : this compound has an absolute oral bioavailability of approximately 49%. Following administration, peak plasma concentrations are typically reached within 0.5 to 1.0 hours .

- Distribution : The mean steady-state volume of distribution is around 92 L, indicating extensive tissue distribution .

- Metabolism : this compound undergoes extensive hepatic metabolism primarily via CYP3A4/5 and produces [+]-α-HTBZ as its active metabolite. It is eliminated predominantly through urine (60%) and feces (30%) after a single dose .

- Half-life : Both this compound and [+]-α-HTBZ have half-lives ranging from 15 to 22 hours, allowing for once-daily dosing regimens .

Efficacy in Clinical Trials

This compound's efficacy has been evaluated in several clinical trials, particularly focusing on patients with TD:

KINECT 3 Study

A Phase 3 randomized, double-blind study assessed the efficacy and safety of this compound in patients with moderate to severe TD. Key findings include:

- Participants : 225 individuals were enrolled, with a significant proportion having underlying schizophrenia or schizoaffective disorder.

- Results : The least squares mean change from baseline to week 6 in the Abnormal Involuntary Movement Scale (AIMS) score was -3.2 for the 80 mg/day group compared to -0.1 for placebo, demonstrating significant improvement (p < 0.001) .

Long-term Efficacy

Subsequent studies have evaluated the long-term effects of this compound:

- KINECT 4 Study : Participants receiving this compound for up to one year showed sustained improvements in TD symptoms, with a substantial percentage achieving at least a 50% reduction in AIMS scores .

- Safety Profile : this compound was generally well-tolerated. Adverse events included somnolence and QT interval prolongation but did not significantly exacerbate psychiatric symptoms or suicidal ideation .

Case Studies and Observational Data

Case studies have further elucidated this compound's clinical utility:

- FDA Approval Case Study : A comprehensive review highlighted the innovative trial designs that facilitated rapid FDA approval for this compound, demonstrating its effectiveness and safety across diverse patient populations .

- Long-term Observational Studies : Data collected from multiple studies indicate that this compound maintains efficacy over extended periods, with minimal adverse effects noted during long-term treatment regimens .

Summary Table: Key Pharmacological Properties of this compound

| Property | Value/Description |

|---|---|

| Mechanism of Action | VMAT2 inhibitor |

| Oral Bioavailability | ~49% |

| Peak Plasma Time | 0.5 to 1.0 hours |

| Volume of Distribution | ~92 L |

| Half-life | 15 to 22 hours |

| Metabolites | [+]-α-HTBZ |

| Primary Indication | Tardive dyskinesia |

| Common Adverse Effects | Somnolence, QT prolongation |

Properties

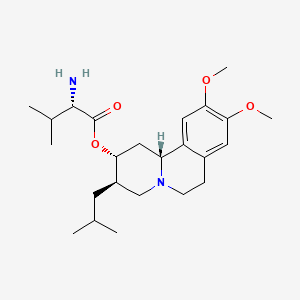

IUPAC Name |

[(2R,3R,11bR)-9,10-dimethoxy-3-(2-methylpropyl)-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizin-2-yl] (2S)-2-amino-3-methylbutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H38N2O4/c1-14(2)9-17-13-26-8-7-16-10-21(28-5)22(29-6)11-18(16)19(26)12-20(17)30-24(27)23(25)15(3)4/h10-11,14-15,17,19-20,23H,7-9,12-13,25H2,1-6H3/t17-,19-,20-,23+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEJDGVNQKABXKG-CFKGEZKQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC1CN2CCC3=CC(=C(C=C3C2CC1OC(=O)C(C(C)C)N)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H]1CN2CCC3=CC(=C(C=C3[C@H]2C[C@H]1OC(=O)[C@H](C(C)C)N)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H38N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801026306 | |

| Record name | Valbenazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801026306 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

418.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

Valbenazine and its active meabolites bind to and inhibit vesicular monoamine transporter 2 (VMAT2)with high selectivity (valbenazine Ki = 150nM, [+]-α-HTBZ Ki = 1.98nM, NBI136110 Ki = 160nM) with no significant binding to VMAT1 (Ki <10microM for each). This prevents the reuptake and storage of monoamine neurotransmitters noradrenaline, dopamine, and serotonin in synaptic vesicles making them vulnerable to metabolism by cytosolic enzymes. The presynaptic release of monoamine neurotransmitters is decreased due to the lack of vesicles with packaged neurotransmitter ready for release into the synapse. Neither valbenazine nor its active metabolite exhibit significant off target binding at dopamine, serotonin, or adrenaline receptors or uptake transporters at 10microM concentrations. | |

| Record name | Valbenazine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11915 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

1025504-45-3 | |

| Record name | L-Valine (2R,3R,11bR)-1,3,4,6,7,11b-hexahydro-9,10-dimethoxy-3-(2-methylpropyl)-2H-benzo[a]quinolizin-2-yl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1025504-45-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Valbenazine [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1025504453 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Valbenazine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11915 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Valbenazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801026306 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Valbenazine | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/54K37P50KH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.